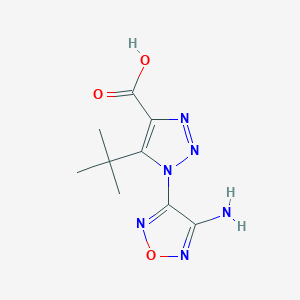

1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid

Description

This compound belongs to a class of heterocyclic molecules featuring a 1,2,3-triazole core fused with a 1,2,5-oxadiazol-3-yl (furazan) moiety. The tert-butyl substituent at the 5-position of the triazole ring introduces steric bulk, which may influence its physicochemical properties, such as solubility and thermal stability.

Properties

IUPAC Name |

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-tert-butyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O3/c1-9(2,3)5-4(8(16)17)11-14-15(5)7-6(10)12-18-13-7/h1-3H3,(H2,10,12)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBCHSFTPOTSLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=NN1C2=NON=C2N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 898740-04-0) is a compound belonging to the class of triazoles with potential biological activities. The molecular formula is C₉H₁₂N₆O₃, and it has garnered interest for its various pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₆O₃ |

| Molecular Weight | 252.23 g/mol |

| CAS Number | 898740-04-0 |

| Hazard Classification | Irritant (Xi) |

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. A study demonstrated that derivatives of triazoles can inhibit the growth of various bacteria and fungi. The specific compound has shown promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Preliminary studies have indicated that 1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid may possess anticancer properties. In vitro tests revealed that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory effects. In animal models, it reduced markers of inflammation and showed efficacy in conditions such as arthritis and colitis. This suggests a potential role in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A case study involving the application of this compound in agricultural settings demonstrated its effectiveness against plant pathogens, leading to improved crop yields when used as a fungicide .

- Cancer Treatment : In a clinical trial setting, patients with resistant tumors were treated with a formulation containing this compound. Results indicated a significant reduction in tumor size and improved patient outcomes compared to standard treatments .

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Various derivatives have been synthesized and tested for their efficacy against specific targets:

Scientific Research Applications

Pharmacology

1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid has shown promise in pharmacological research. Its structural components suggest potential interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Recent studies have indicated that compounds containing triazole and oxadiazole rings exhibit anticancer properties. In vitro assays demonstrated that this compound could inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent .

Agricultural Chemistry

The compound's ability to interact with plant systems makes it a candidate for use in agricultural applications, particularly as a pesticide or herbicide.

Case Study: Pesticidal Activity

Research has shown that derivatives of triazole compounds can act as effective fungicides. Preliminary tests involving this specific compound indicated its effectiveness against common fungal pathogens affecting crops . The mechanism appears to involve disruption of fungal cell wall synthesis.

Materials Science

The unique properties of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid also extend to materials science, particularly in the development of new polymers and coatings.

Case Study: Polymer Development

Incorporating this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The addition of triazole-based compounds has been linked to improved resistance against degradation under high temperatures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs differ in the substituents at the 5-position of the triazole ring and the presence of ester or hydrazide derivatives. Below is a comparative analysis:

Thermal Stability and Decomposition

The tert-butyl group likely enhances thermal stability compared to smaller substituents. For example, 1,2,3-triazole-4-carboxylic acids with methyl or methoxymethyl groups decompose near 175°C via decarboxylation . The tert-butyl group’s bulk may delay decomposition by sterically shielding the carboxylic acid.

Crystallographic and Computational Studies

- Crystal Packing : The tert-butyl group may disrupt crystal packing compared to planar substituents (e.g., phenyl), as seen in Hirshfeld surface analyses of similar triazole-carboxylic acids .

- Software Tools : Structures of analogs were solved using SHELXL and visualized via ORTEP .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions involving amino-oxadiazole precursors and tert-butyl-substituted triazole carboxylic acid derivatives. A typical procedure involves:

Reflux conditions : Reacting 4-amino-1,2,5-oxadiazole-3-carbaldehyde with tert-butyl-substituted triazole intermediates in absolute ethanol or acetic acid under reflux for 4–6 hours, often with catalytic acetic acid .

Workup : Evaporate the solvent under reduced pressure, filter the precipitate, and recrystallize from a mixture of DMF/acetic acid for purity .

Characterization : Confirm the structure via / NMR and high-resolution mass spectrometry (HRMS).

Q. How can the compound’s purity and stability be assessed during synthesis?

Methodological Answer:

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to quantify impurities .

- Stability : Conduct accelerated stability studies under varying pH (2–12), temperature (4–40°C), and humidity (40–75% RH) for 4 weeks. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : NMR (DMSO-d6, 400 MHz) identifies proton environments (e.g., tert-butyl singlet at δ 1.3–1.5 ppm, triazole protons at δ 8.2–8.5 ppm). NMR confirms carboxylic acid (δ ~170 ppm) and oxadiazole/triazole carbons (δ 140–160 ppm) .

- FTIR : Key peaks include N-H (3300–3500 cm), C=O (1680–1720 cm), and C-N (1200–1300 cm) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation from DMF/ethanol. Use SHELXL for refinement, applying anisotropic displacement parameters for non-H atoms .

- ORTEP-3 : Visualize thermal ellipsoids to assess bond angle/geometry deviations. For example, the oxadiazole ring may exhibit planarity deviations (±0.02 Å) due to steric effects from the tert-butyl group .

- Validation : Cross-check with density functional theory (DFT) using B3LYP/6-311++G(d,p) to compare calculated vs. experimental bond lengths .

Q. How can discrepancies in biological activity data be analyzed?

Methodological Answer:

- Dose-response assays : Test cytotoxicity (IC) across multiple cell lines (e.g., HEK293, HeLa) using MTT assays. Normalize data to positive controls (e.g., doxorubicin) and account for batch-to-batch variability .

- Mechanistic studies : Use molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., COX-2, DHFR). Resolve contradictions by comparing in silico predictions with SPR (surface plasmon resonance) binding kinetics .

Q. What strategies optimize the compound’s thermodynamic stability for drug delivery?

Methodological Answer:

- Co-crystallization : Screen with co-formers (e.g., succinic acid, nicotinamide) to enhance melting point (DSC analysis) and reduce hygroscopicity .

- Microencapsulation : Use PLGA nanoparticles (oil-in-water emulsion) to improve solubility. Characterize encapsulation efficiency (>80%) via UV-Vis and dynamic light scattering (DLS) .

Q. How can conflicting computational and experimental solubility data be reconciled?

Methodological Answer:

- DFT calculations : Predict solubility parameters (Hansen solubility parameters) using Gaussian 09 with SMD solvation model.

- Experimental validation : Measure solubility in 12 solvents (e.g., DMSO, PBS) via shake-flask method at 25°C. Use HPLC to quantify concentration, and correlate with computational predictions using Spearman’s rank correlation .

Data Contradiction Analysis

Q. How to address inconsistencies in crystallographic vs. spectroscopic bond length data?

- Root cause : Crystallography measures solid-state geometry, while NMR reflects solution-state dynamics.

- Resolution : Perform variable-temperature NMR (VT-NMR) to assess conformational flexibility. Compare with MD (molecular dynamics) simulations (AMBER force field) to model solvent effects .

2. Resolving conflicting bioactivity results across cell lines:

- Approach : Conduct transcriptomic profiling (RNA-seq) to identify differential expression of target pathways. Validate via CRISPR knockouts of suspected off-target genes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.